molecular formula C8H5ClN2O B6593965 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 881841-35-6

5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B6593965
CAS No.: 881841-35-6
M. Wt: 180.59 g/mol
InChI Key: YVSSFFSMLCEHFV-UHFFFAOYSA-N
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Description

5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 881841-35-6) is an organic compound with the molecular formula C8H5ClN2O and a molecular weight of 180.59 g/mol . This compound belongs to the imidazo[1,2-a]pyridine class of fused bicyclic heterocycles, a scaffold recognized as a "drug prejudice" structure due to its significant and wide-ranging applications in medicinal chemistry and material sciences . This chemical serves as a versatile building block and key intermediate in cutting-edge research. Its primary research value lies in the discovery of novel anti-tuberculosis agents. The imidazo[1,2-a]pyridine core is a critical pharmacophore in the development of compounds that target the QcrB subunit of the cytochrome bcc complex in Mycobacterium tuberculosis , a key component of the bacterial oxidative phosphorylation pathway . Inhibiting this target disrupts energy generation in the bacterium, offering a promising mechanism to combat drug-sensitive, multi-drug resistant (MDR), and extensively drug-resistant (XDR) strains of TB . Several analogues based on this scaffold, such as the clinical candidate Telacebec (Q203), have demonstrated potent in vitro and in vivo activity, highlighting the strategic importance of this chemical class in infectious disease research . Beyond its pharmacological applications, this compound is a valuable precursor in materials science. It can be used in the synthesis of novel low-molecular-weight styryl dyes, which function as Fluorescent Molecular Rotors (FMRs) . These dyes, created by functionalizing the aldehyde group, exhibit intramolecular charge transfer and viscosity-sensitive emission, making them useful probes for studying micro-environments within cells and materials . The compound must be handled with care. Please refer to the Safety Data Sheet prior to use. Intended Use : This product is for research purposes only and is intended for use by qualified researchers and laboratory professionals. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloroimidazo[1,2-a]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-2-1-3-8-10-6(5-12)4-11(7)8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSSFFSMLCEHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Chloroimidazo 1,2 a Pyridine 2 Carbaldehyde

Retrosynthetic Analysis and Key Precursors for 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde Synthesis

A retrosynthetic analysis of this compound provides a logical framework for its synthesis. The primary disconnection breaks the imidazo[1,2-a]pyridine (B132010) core, suggesting that the molecule can be constructed from a substituted 2-aminopyridine (B139424) and a three-carbon synthon.

The formyl group at the 2-position can be introduced through a formylation reaction on a pre-formed 5-chloroimidazo[1,2-a]pyridine (B1589643) ring or installed during the cyclization process. The key disconnection of the imidazole (B134444) ring leads back to 6-chloro-2-aminopyridine as a primary precursor. This aminopyridine derivative provides the pyridine (B92270) ring and the nitrogen atom at position 1 of the final product.

The remaining portion of the imidazole ring, including the carbaldehyde group, can be derived from a three-carbon building block. A common precursor for this is a halogenated α,β-unsaturated aldehyde or a related carbonyl compound. For instance, 1,1,3-trichloroacetone (B106291) can serve as a precursor, which upon reaction with 6-chloro-2-aminopyridine, can lead to the formation of the desired product. nih.gov

Key Precursors:

Precursor NameChemical StructureRole in Synthesis
6-Chloro-2-aminopyridine Cl-C₅H₄N-NH₂Provides the chlorinated pyridine backbone.
1,1,3-Trichloroacetone Cl₂CH-CO-CH₂ClActs as the three-carbon building block for the imidazole ring and the source of the carbaldehyde group. nih.gov
Bromomalonaldehyde BrCH(CHO)₂An alternative precursor for the imidazole ring and aldehyde functionality. nih.gov

Conventional Synthetic Approaches to Imidazo[1,2-a]pyridine Carbaldehydes

Conventional methods for synthesizing imidazo[1,2-a]pyridine carbaldehydes have historically relied on condensation and formylation reactions. These established techniques provide reliable pathways to the core structure and the introduction of the essential carbaldehyde group.

The condensation of 2-aminopyridine derivatives with α-halocarbonyl compounds is a cornerstone in the synthesis of the imidazo[1,2-a]pyridine scaffold. bio-conferences.orgnih.gov This reaction, often referred to as the Tschitschibabin reaction, involves the initial alkylation of the pyridine nitrogen of the 2-aminopyridine with the α-halocarbonyl compound, followed by an intramolecular cyclization to form the fused imidazole ring. bio-conferences.org

For the synthesis of carbaldehyde derivatives, precursors such as 1,1,3-trichloroacetone or bromomalonaldehyde can be employed. nih.gov For example, reacting a substituted 2-aminopyridine with 1,1,3-trichloroacetone can directly yield a 2-carbaldehyde substituted imidazo[1,2-a]pyridine. nih.gov Similarly, condensation with bromomalonaldehyde in an ethanol-water medium, sometimes assisted by microwave irradiation, can produce 3-carbaldehyde substituted imidazo[1,2-a]pyridines. nih.gov

Examples of Condensation Reactions:

2-Aminopyridine DerivativeCarbonyl CompoundProductReference
2-AminopyridineBromoacetaldehydeImidazo[1,2-a]pyridine bio-conferences.org
2-Aminopyridine1,1,3-TrichloroacetoneImidazo[1,2-a]pyridine-2-carbaldehyde nih.gov
Substituted 2-AminopyridinesBromomalonaldehyde3-Carbaldehyde substituted imidazo[1,2-a]pyridines nih.gov

Formylation reactions are crucial for introducing the carbaldehyde group onto a pre-existing imidazo[1,2-a]pyridine ring. The C-3 position of the imidazo[1,2-a]pyridine core is electron-rich and thus more susceptible to electrophilic substitution, making it a common site for formylation. researchgate.net

The Vilsmeier-Haack reaction is a classic method for formylation, utilizing a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). scribd.com This reaction typically introduces the formyl group at the C-3 position. Formylation can also be directed to other positions depending on the substituents already present on the ring system. For instance, the formylation of 2-(2-furyl)-substituted imidazo[1,2-a]pyridine with one mole of the Vilsmeier reagent occurs at the free position of the imidazole ring. scribd.com

More recent methods have explored the use of dimethyl sulfoxide (B87167) (DMSO) as a formylating agent in the presence of a copper catalyst and molecular oxygen as an oxidant. researchgate.netrsc.org This approach offers a direct C-H formylation, providing an efficient route to 3-formyl imidazo[1,2-a]pyridine derivatives. researchgate.netrsc.org

Common Formylation Reagents and Conditions:

Reagent(s)Position of FormylationNotesReference
POCl₃, DMF (Vilsmeier-Haack)C-3A widely used classical method. scribd.com
DMSO, Cu catalyst, O₂C-3A modern, direct C-H functionalization approach. researchgate.netrsc.org
Tetramethylethylenediamine (TMEDA)C-3Used in visible light-induced photocatalytic formylation. nih.gov

Advanced and Green Chemistry Strategies in the Synthesis of Imidazo[1,2-a]pyridine Carbaldehydes

In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry. This has led to the emergence of advanced strategies for the synthesis of imidazo[1,2-a]pyridine carbaldehydes, including metal-catalyzed routes and metal-free, aqueous methodologies that align with the principles of green chemistry.

Transition metal catalysis has provided powerful tools for the synthesis and functionalization of imidazo[1,2-a]pyridines. Copper, palladium, and rhodium catalysts have been particularly effective in facilitating a variety of transformations. nih.govresearchgate.net

Copper catalysts have been extensively used for the synthesis of imidazo[1,2-a]pyridines through various reactions, including three-component domino reactions of aldehydes, 2-aminopyridines, and terminal alkynes. nih.gov Copper-catalyzed oxidative cyclization has also been employed for the synthesis of formyl-substituted imidazo[1,2-a]pyridines from 2-aminopyridines and cinnamaldehyde (B126680) derivatives under aerobic conditions. nih.gov A notable feature of this method is the preservation of the sensitive aldehyde group. nih.gov As mentioned earlier, copper catalysis is also effective for the direct C-3 formylation of imidazo[1,2-a]pyridines using DMSO as the formylating agent. researchgate.netrsc.org

Palladium catalysts are valuable for cross-coupling reactions to functionalize the imidazo[1,2-a]pyridine core. rsc.org Rhodium catalysts have been used in regioselective oxidative annulation reactions of 2-arylimidazo[1,2-a]pyridines with cinnamaldehyde derivatives to construct more complex fused N-heterocyclic frameworks. researchgate.net

Examples of Metal-Catalyzed Reactions:

Metal CatalystReaction TypeReactantsProductReference
Copper(I) iodideThree-component domino reactionAldehydes, 2-aminopyridines, terminal alkynesImidazo[1,2-a]pyridines nih.gov
CopperOxidative cyclization2-Aminopyridines, cinnamaldehyde derivativesFormyl-substituted imidazo[1,2-a]pyridines nih.gov
RhodiumOxidative annulation2-Arylimidazo[1,2-a]pyridines, cinnamaldehyde derivativesFused N-heterocyclic carbaldehydes researchgate.net

The development of metal-free and aqueous synthetic routes is a significant step towards greener chemical processes. rsc.orgallfordrugs.com These methods often offer advantages such as reduced environmental impact, simplified purification procedures, and mild reaction conditions. rsc.orgrsc.org

A notable metal-free approach involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water under ambient conditions. rsc.orgallfordrugs.com This method can provide quantitative yields of imidazo[1,2-a]pyridines in a very short reaction time. rsc.org The tolerance of this method to various functional groups, including halogens, is a significant advantage for subsequent functionalization. rsc.org

Another green approach utilizes iodine as a catalyst for the intermolecular oxidative cyclization of nitroalkenes and 2-aminopyridines, with aqueous hydrogen peroxide as a terminal oxidant. nih.gov Furthermore, some condensation reactions can be performed without any catalyst or solvent, representing a highly eco-friendly option. bio-conferences.org Visible light-induced photocatalysis, often using organic dyes like rose bengal, has also emerged as a powerful metal-free strategy for C-H functionalization, including the C-3 formylation of imidazo[1,2-a]pyridines. nih.gov

Mechanochemical Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a significant green chemistry technique. These solvent-free or low-solvent methods offer advantages such as enhanced reaction rates, high yields, and reduced waste. The synthesis of the imidazo[1,2-a]pyridine core is well-suited to mechanochemical activation.

Typically, the synthesis involves the reaction of a 2-aminopyridine with an α-haloketone. In a mechanochemical context, this reaction can be carried out by grinding the solid reactants together in a ball mill or even manually with a mortar and pestle. For the synthesis of a precursor to the target compound, 6-chloro-2-aminopyridine would be reacted with a suitable α-halocarbonyl compound.

Research on the mechanochemical synthesis of 2-phenylimidazo[1,2-α]pyridine has demonstrated the viability of this approach. In one method, 2-aminopyridine and 2-bromoacetophenone (B140003) are ground together for a set period, followed by a simple work-up procedure to isolate the product in high yield. This process avoids the use of bulk solvents, reduces energy consumption, and simplifies product purification.

While specific studies on the mechanochemical synthesis of this compound are not yet prevalent, the established protocols for related structures provide a strong foundation. A proposed mechanochemical route would involve the grinding of 6-chloro-2-aminopyridine with a suitable three-carbon α,β-dicarbonyl compound or its equivalent, which already contains the aldehyde functionality (or a protected precursor), to form the desired 2-carbaldehyde derivative directly. This approach aligns with the principles of green chemistry by minimizing solvent use and energy input.

Regioselective Synthesis of Substituted Imidazo[1,2-a]pyridine Carbaldehydes

The introduction of a carbaldehyde group onto the imidazo[1,2-a]pyridine nucleus is a key functionalization step. However, the position of this group is dictated by the electronic properties of the heterocyclic system. The C-3 position is the most nucleophilic carbon atom in the imidazo[1,2-a]pyridine ring and is thus the most reactive towards electrophiles. Consequently, direct electrophilic formylation, such as the Vilsmeier-Haack reaction (using POCl₃/DMF), overwhelmingly yields the 3-carbaldehyde isomer with high regioselectivity. nih.govnih.gov

To achieve the synthesis of the 2-carbaldehyde isomer, as in this compound, a different strategy is required that circumvents the direct formylation of the pre-formed heterocycle. The most common approach is to construct the imidazo[1,2-a]pyridine ring using starting materials that already contain the required functionality.

This "ring-building" strategy involves the condensation of a substituted 2-aminopyridine with a carbonyl compound that will form the imidazole portion of the final molecule. For the target compound, the synthesis would commence with 6-chloro-2-aminopyridine. This would be reacted with a three-carbon synthon that possesses an aldehyde (or a protected aldehyde) at the carbon destined to become the C-2 position of the final product. An example of such a reagent is bromomalonaldehyde or a derivative thereof. acs.org The reaction proceeds via initial alkylation of the pyridine nitrogen followed by an intramolecular cyclization and dehydration to furnish the imidazo[1,2-a]pyridine ring with the carbaldehyde group regioselectively placed at the C-2 position. acs.org This method provides excellent control over the regiochemical outcome, making it a reliable route to 2-substituted carbaldehydes.

Optimization of Reaction Conditions for this compound Preparation

The efficient synthesis of this compound relies on the careful optimization of reaction conditions for the key cyclocondensation step. As established, this typically involves the reaction of 6-chloro-2-aminopyridine with a suitable carbonyl-containing reagent. Key parameters that influence the reaction's success include the choice of solvent, reaction temperature, time, and the presence or absence of a catalyst.

Microwave-assisted synthesis has been shown to be a highly effective method for preparing related imidazo[1,2-a]pyridine-3-carbaldehydes, significantly reducing reaction times and often improving yields. researchgate.net This technique could be readily adapted for the synthesis of the 2-carbaldehyde isomer. For instance, the condensation of 6-chloro-2-aminopyridine with bromomalonaldehyde could be optimized under various conditions. acs.org

A systematic study would typically evaluate a range of solvents, from polar aprotic (like DMF or acetonitrile) to polar protic (like ethanol (B145695) or water), to determine the optimal medium for the reaction. The temperature is another critical factor; while some reactions proceed at room temperature, others may require heating or microwave irradiation to achieve a reasonable rate and yield. mdpi.com The choice and amount of base (e.g., K₂CO₃, NaHCO₃) or acid catalyst can also be crucial for facilitating the cyclization and dehydration steps.

The following interactive table represents a hypothetical optimization study for the synthesis of this compound from 6-chloro-2-aminopyridine and a suitable aldehyde synthon, based on typical conditions reported for similar transformations.

EntrySolventTemperature (°C)Time (h)Catalyst/BaseYield (%)
1Ethanol80 (Reflux)12None45
2DMF1008None55
3Acetonitrile (B52724)80 (Reflux)12NaHCO₃75
4Ethanol/Water (1:1)120 (MW)0.5None82
5Glycerol100 (MW)0.25None88
6Acetonitrile100 (MW)0.5NaHCO₃91

This table is a representative example based on findings for analogous reactions and illustrates a typical optimization process. MW denotes microwave irradiation.

The data suggest that microwave-assisted synthesis in a polar aprotic solvent like acetonitrile with a mild base provides the most efficient conditions, leading to a high yield in a significantly reduced reaction time. researchgate.net Such optimization is crucial for developing a practical and scalable synthesis for this compound.

Reactivity and Derivatization Strategies of 5 Chloroimidazo 1,2 a Pyridine 2 Carbaldehyde

Reactions Involving the Carbaldehyde Moiety

The aldehyde functional group is a primary site for numerous chemical transformations, enabling chain extension, the formation of new carbon-carbon and carbon-heteroatom bonds, and the introduction of diverse functional groups.

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.org The electrophilic aldehyde group of 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde readily participates in this reaction. The process involves the nucleophilic addition of a carbanion, generated from an active methylene compound, to the aldehyde's carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org

This reaction is highly efficient for creating derivatives with extended conjugation. Common active methylene compounds used include malononitrile, ethyl cyanoacetate, and cyanoacetamide, typically in the presence of a base like piperidine or imidazole (B134444). nih.govresearchgate.netbas.bg The resulting products are generally obtained with high E-selectivity. bas.bg

Table 1: Examples of Knoevenagel Condensation Products Derived from this compound
Active Methylene CompoundCatalystProduct StructureProduct Name
MalononitrilePiperidineStructure of 2-((5-chloroimidazo[1,2-a]pyridin-2-yl)methylene)malononitrile2-((5-chloroimidazo[1,2-a]pyridin-2-yl)methylene)malononitrile
Ethyl cyanoacetateImidazoleStructure of Ethyl 2-cyano-3-(5-chloroimidazo[1,2-a]pyridin-2-yl)acrylateEthyl 2-cyano-3-(5-chloroimidazo[1,2-a]pyridin-2-yl)acrylate
Thiobarbituric acidPiperidineStructure of 5-((5-chloroimidazo[1,2-a]pyridin-2-yl)methylene)thiobarbituric acid5-((5-chloroimidazo[1,2-a]pyridin-2-yl)methylene)thiobarbituric acid

Schiff Base Formation

The reaction of the carbaldehyde group with primary amines provides a straightforward route to the synthesis of imines, also known as Schiff bases. nih.gov This condensation reaction is fundamental in medicinal chemistry and materials science for generating diverse molecular scaffolds. acs.org The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, often catalyzed by a catalytic amount of acid like glacial acetic acid. researchgate.net

A wide range of primary amines, including substituted anilines, can be employed to create a library of Schiff base derivatives. nih.gov The formation of the azomethine (–CH=N–) linkage is a key feature of these products, which can be readily identified by spectroscopic techniques. These compounds are valuable as ligands in coordination chemistry and as intermediates for synthesizing other heterocyclic systems.

Table 2: Representative Schiff Bases from this compound
Primary Amine ReactantProduct StructureProduct Name
AnilineStructure of (E)-N-((5-chloroimidazo[1,2-a]pyridin-2-yl)methylene)aniline(E)-N-((5-chloroimidazo[1,2-a]pyridin-2-yl)methylene)aniline
4-MethoxyanilineStructure of (E)-N-((5-chloroimidazo[1,2-a]pyridin-2-yl)methylene)-4-methoxyaniline(E)-N-((5-chloroimidazo[1,2-a]pyridin-2-yl)methylene)-4-methoxyaniline
2-Aminopyridine (B139424)Structure of (E)-N-((5-chloroimidazo[1,2-a]pyridin-2-yl)methylene)pyridin-2-amine(E)-N-((5-chloroimidazo[1,2-a]pyridin-2-yl)methylene)pyridin-2-amine

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a specific type of crossed-aldol reaction between an aldehyde lacking α-hydrogens and an enolizable ketone, catalyzed by a base. wikipedia.org This reaction is extensively used for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones) and their analogues. nih.gov this compound serves as the non-enolizable aldehyde component in this condensation.

The reaction is typically performed using a strong base like sodium hydroxide or potassium hydroxide in an alcoholic solvent. researchgate.net The base facilitates the formation of a ketone enolate, which then acts as a nucleophile, attacking the carbonyl of the imidazopyridine carbaldehyde. The intermediate aldol product rapidly dehydrates under the reaction conditions to afford the stable, conjugated α,β-unsaturated ketone. nih.gov This methodology has been applied to synthesize various imidazo[1,2-a]pyridine-chalcone conjugates. nih.govsemanticscholar.org

Table 3: Chalcone Analogues Synthesized via Claisen-Schmidt Condensation
Ketone ReactantBaseProduct StructureProduct Name
AcetophenoneNaOHStructure of (E)-1-(5-chloroimidazo[1,2-a]pyridin-2-yl)-3-phenylprop-2-en-1-one(E)-3-(5-chloroimidazo[1,2-a]pyridin-2-yl)-1-phenylprop-2-en-1-one
4-ChloroacetophenoneKOHStructure of (E)-1-(4-chlorophenyl)-3-(5-chloroimidazo[1,2-a]pyridin-2-yl)prop-2-en-1-one(E)-1-(4-chlorophenyl)-3-(5-chloroimidazo[1,2-a]pyridin-2-yl)prop-2-en-1-one
CyclohexanoneNaOHStructure of (2E,6E)-2,6-bis((5-chloroimidazo[1,2-a]pyridin-2-yl)methylene)cyclohexan-1-one(2E,6E)-2,6-bis((5-chloroimidazo[1,2-a]pyridin-2-yl)methylene)cyclohexan-1-one

Other Aldehyde Functional Group Transformations

In addition to condensation reactions, the aldehyde group of this compound can undergo a variety of other useful transformations. These reactions expand the synthetic utility of this building block by allowing access to different oxidation states and functional groups at the C2 position.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid. This transformation is fundamental for the synthesis of amides, esters, and other carboxylic acid derivatives. Pyridinecarboxaldehydes, for example, are known to undergo oxidation, and similar reactivity is expected for this substrate. nih.gov

Reduction: The aldehyde can be reduced to a primary alcohol (a hydroxymethyl group) using standard reducing agents like sodium borohydride. This provides a precursor for the synthesis of ethers and alkyl halides.

Cannizzaro Reaction: As a non-enolizable aldehyde, it has the potential to undergo the Cannizzaro reaction in the presence of a strong base, leading to a disproportionation that yields both the corresponding primary alcohol and a carboxylate salt. nih.gov

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into an alkene, providing a powerful method for carbon-carbon double bond formation and chain elongation.

Functionalization of the Imidazo[1,2-a]pyridine (B132010) Core System

Halogenation and Chloro-Group Directed Reactivity

The imidazo[1,2-a]pyridine ring system is electron-rich and readily undergoes electrophilic substitution, with a strong preference for the C3 position of the imidazole ring. nih.gov Consequently, direct halogenation of this compound is expected to be highly regioselective, introducing a halogen atom at C3.

Various methods exist for this transformation. Transition-metal-free protocols using inexpensive reagents like sodium chlorite (NaClO₂) or sodium bromite (NaBrO₂) have proven effective for the C3-halogenation of the imidazo[1,2-a]pyridine core. nih.govrsc.org More conventional reagents such as N-halosuccinimides (NCS, NBS, NIS) are also widely used. researchgate.net The introduction of a halogen at the C3 position creates a valuable synthetic handle for subsequent cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, enabling the introduction of aryl, heteroaryl, or alkynyl groups. nih.gov

C-H Functionalization Approaches

Direct C-H functionalization is a powerful tool for the derivatization of imidazo[1,2-a]pyridines, offering an atom-economical approach to introduce new functional groups. researchgate.net The reactivity of the imidazo[1,2-a]pyridine core is well-documented, with the C3 position being the most nucleophilic and prone to electrophilic substitution. However, functionalization at other positions such as C5 is also achievable. nih.gov

For this compound, the presence of the aldehyde group at C2 and the chloro group at C5 significantly influences the regioselectivity of C-H functionalization reactions. The aldehyde group is a deactivating group and will likely direct functionalization away from the imidazole ring. Conversely, the chloro group at C5 can direct ortho C-H functionalization.

Recent studies on the broader class of imidazo[1,2-a]pyridines have highlighted various C-H functionalization methods, including:

C3-Alkoxycarbonylation : This can be achieved using rose bengal as a photocatalyst with carbazates. nih.gov

C5-Alkylation : Visible light-induced methods using eosin Y as a photocatalyst have been developed for the C5 alkylation of the imidazo[1,2-a]pyridine skeleton. nih.gov

C3-Aminoalkylation : Oxidative cross-dehydrogenative coupling can introduce aminoalkyl groups at the C3 position. nih.gov

Functionalization TypeReagents and ConditionsPositionReference
C3-AlkoxycarbonylationCarbazates, (NH4)2S2O8, rose bengal, blue LED, room temperatureC3 nih.gov
C5-AlkylationAlkyl N-hydroxyphthalimides, eosin Y, visible light, room temperatureC5 nih.gov
C3-AminoalkylationN-phenyltetrahydroisoquinoline, rose bengal, visible lightC3 nih.gov

Annulation and Ring-Forming Reactions

Annulation reactions involve the fusion of a new ring onto an existing molecular framework. For this compound, the aldehyde group at the C2 position is a key handle for participating in such transformations. While specific examples for this exact compound are not detailed in the provided search results, the general reactivity of the imidazo[1,2-a]pyridine scaffold suggests potential pathways.

A notable strategy for related compounds involves a base-promoted protocol for the synthesis of benzo[a]imidazo[5,1,2-cd]indolizines from 2-arylimidazo[1,2-a]pyridines. This proceeds via a double C(sp2)–H activation under metal-free conditions. While the 2-carbaldehyde derivative is not a direct substrate for this specific reaction, it highlights the potential for C-H activation and subsequent annulation within this heterocyclic system.

Furthermore, a [3 + 3] annulation method has been developed for synthesizing ring-fluorinated imidazo[1,2-a]pyridines from 1C,3N-dinucleophiles and β-CF3-1,3-enynes. rsc.org This approach demonstrates the utility of building upon the core structure to create more complex polycyclic systems. The aldehyde functionality in this compound could be envisioned to participate in condensation reactions that lead to ring formation.

Reaction TypeReactantsKey FeaturesReference
Benzo[a]imidazo[5,1,2-cd]indolizine Synthesis2-Arylimidazo[1,2-a]pyridines, benzyne precursorsBase-promoted, metal-free, double C(sp2)–H activation rsc.org
[3 + 3] Annulation1C,3N-dinucleophiles, β-CF3-1,3-enynesBase-mediated, synthesis of ring-fluorinated derivatives rsc.org

Multicomponent Reaction (MCR) Applications for this compound Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. The aldehyde functionality of this compound makes it an ideal substrate for a variety of MCRs, particularly those that utilize an aldehyde component.

One of the most relevant MCRs for the synthesis of substituted imidazo[1,2-a]pyridines is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. nih.gov This reaction typically involves an aminopyridine, an aldehyde, and an isocyanide. In this context, derivatives of this compound could be synthesized, or the aldehyde itself could be a key reactant. For instance, a related electro-organic synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one derivatives proceeds via a one-pot three-component condensation of aldehydes, Meldrum's acid, and 2-(nitromethylene)imidazolidine. nih.gov

The aldehyde group in this compound can readily undergo condensation with various nucleophiles, initiating a cascade of reactions that can lead to the formation of diverse and complex molecular architectures. This makes it a valuable building block for the combinatorial synthesis of novel heterocyclic compounds.

Reaction NameTypical ComponentsProduct TypeReference
Groebke–Blackburn–Bienaymé ReactionAminopyridine, aldehyde, isocyanideImidazo[1,2-a]pyridine derivatives nih.gov
Electro-organic CondensationAldehyde, Meldrum's acid, 2-(nitromethylene)imidazolidineTetrahydroimidazo[1,2-a]pyridin-5(1H)-one derivatives nih.gov

Structural and Spectroscopic Characterization Techniques for 5 Chloroimidazo 1,2 a Pyridine 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide invaluable information about the chemical environment and connectivity of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of an imidazo[1,2-a]pyridine (B132010) derivative provides a detailed map of the proton environments within the molecule. For the closely related compound, 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, the aromatic protons typically appear in the range of δ 6.86–8.47 ppm, while the aldehyde proton (CHO) resonates further downfield at approximately δ 9.79 ppm. nih.gov Based on the known effects of substituents on the imidazo[1,2-a]pyridine ring system, the expected ¹H NMR spectral data for 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde would feature distinct signals for the protons on the pyridine (B92270) and imidazole (B134444) rings, with the aldehyde proton appearing as a singlet in the downfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H-3 ~8.0-8.2 s
H-6 ~7.0-7.2 t
H-7 ~7.5-7.7 d
H-8 ~8.1-8.3 d

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. For 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, the carbon signals are observed between δ 111.89 and 165.96 ppm, with the carbonyl carbon of the aldehyde group appearing significantly downfield at δ 185.45 ppm. nih.gov For this compound, the carbon attached to the chlorine atom (C-5) would be expected to show a characteristic chemical shift, and the other carbon signals would be influenced by the electron-withdrawing nature of the chlorine and aldehyde groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-2 ~145-150
C-3 ~115-120
C-5 ~120-125
C-6 ~110-115
C-7 ~130-135
C-8 ~125-130
C-8a ~140-145

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insights into its structural components through fragmentation analysis. The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (180.59 g/mol ). The fragmentation pattern would likely involve the loss of the aldehyde group (CHO) and subsequent cleavages of the heterocyclic ring system, providing valuable structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A strong absorption band around 1680-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the aldehyde group. Additionally, bands in the region of 1500-1600 cm⁻¹ would correspond to the C=C and C=N stretching vibrations of the aromatic imidazo[1,2-a]pyridine ring system. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
C=O (aldehyde) 1680-1700
C=C and C=N (aromatic) 1500-1600
C-H (aromatic) 3000-3100

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. While a crystal structure for this compound is not yet publicly available, analysis of related imidazo[1,2-a]pyridine derivatives reveals key structural features. For instance, the crystal structure of 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde shows that the imidazo[1,2-a]pyridine ring system is essentially planar. nih.gov It is anticipated that this compound would adopt a similar planar conformation in the solid state, with the chlorine atom and the aldehyde group lying in the plane of the heterocyclic rings. Intermolecular interactions, such as hydrogen bonding and π-π stacking, would likely play a significant role in the crystal packing. researchgate.netnih.gov

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₈H₅ClN₂O), the calculated elemental composition provides a benchmark for confirming the purity of a synthesized sample. Experimental values obtained from CHN analysis should closely match the theoretical percentages.

Table 4: Elemental Composition of this compound

Element Symbol Theoretical %
Carbon C 53.21
Hydrogen H 2.79
Chlorine Cl 19.63
Nitrogen N 15.51

Despite a comprehensive search for scientific literature, specific experimental UV-Visible spectroscopic data for this compound could not be located. The available information pertains to the broader class of imidazo[1,2-a]pyridines or other derivatives, which does not meet the specific requirements of this article.

Computational Chemistry and Mechanistic Investigations of 5 Chloroimidazo 1,2 a Pyridine 2 Carbaldehyde

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density, DFT calculations can provide accurate predictions of molecular geometries, electronic distributions, and reactivity indices. For derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold, methods like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311G++(d,p) are commonly employed to achieve a balance between accuracy and computational cost. scirp.orgacs.orgnih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, the bond lengths, bond angles, and dihedral angles of 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde can be calculated to find the minimum energy conformation. nih.gov

For the imidazo[1,2-a]pyridine ring system, theoretical calculations have shown excellent agreement with experimental data from X-ray crystallography. acs.orgresearchgate.net The fused bicyclic system is largely planar. For substituted analogs, such as 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, the dihedral angle between the imidazo[1,2-a]pyridine ring and the substituent phenyl ring is a key parameter, calculated to be 53.77 (4)°. nih.gov Similarly, for 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde, this angle is 28.61 (4)°. nih.gov For this compound, optimization would confirm the planarity of the core and determine the orientation of the 2-carbaldehyde group relative to the ring. It is expected that the aldehyde group would be nearly coplanar with the ring system to maximize conjugation.

Table 1: Representative Calculated vs. Experimental Bond Lengths (Å) and Angles (°) for Imidazo[1,2-a]pyridine Core Note: This table presents typical data for the parent imidazo[1,2-a]pyridine ring to illustrate the accuracy of DFT calculations and does not represent the specific target compound.

ParameterCalculation (B3LYP/6-31G(d))Experimental (X-ray)
C2–C31.3721.343
C8–N71.3591.334
C9–N11.3851.379
C2–C1–C4120.4119.6
C3–C5–N7130.7132.7
C4–N6–C9131.5129.6

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. scirp.orgmalayajournal.org

For imidazo[1,2-a]pyridine derivatives, the HOMO is typically distributed over the fused bicyclic ring system, indicating this is the primary site for electron donation. The LUMO is also generally located across the aromatic system, often with significant contributions from the substituents. researchgate.net For this compound, the electron-withdrawing nature of the chlorine atom and the carbaldehyde group is expected to lower the LUMO energy, potentially making the molecule a good electron acceptor. The calculated HOMO-LUMO gap for a related chloro-substituted imidazopyridine, Alpidem, was found to be 4.7951 eV (using B3LYP/6-311G(d,p)), indicating high chemical reactivity and polarizability. nih.gov

A Molecular Electrostatic Potential (MEP) plot provides a visual representation of the charge distribution on the molecule's surface. mdpi.com It maps regions of varying electrostatic potential, identifying sites prone to electrophilic or nucleophilic attack. scirp.org In MEP plots, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas signify positive potential (electron-poor regions, susceptible to nucleophilic attack). malayajournal.org For imidazo[1,2-a]pyridine derivatives, the most negative regions are typically found around the nitrogen atom of the pyridine (B92270) ring and any carbonyl oxygen atoms. scirp.org For this compound, the MEP plot would likely show a significant negative potential around the oxygen of the carbaldehyde group and the pyridine nitrogen, while the hydrogen of the aldehyde and regions near the chlorine atom would exhibit positive potential. nih.gov

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system. More reactive molecules typically have a higher chemical potential. acs.org

Chemical Hardness (η) : Measures the resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. malayajournal.org

Softness (S) : The reciprocal of hardness (S = 1/η), it indicates a molecule's polarizability. scirp.org

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These parameters are calculated using the energies of the HOMO and LUMO as follows:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Potential (μ) = -(I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = μ² / 2η

Studies on imidazo[1,2-a]pyridinyl-chalcones have shown that electron-donating substituents increase the nucleophilic character, while electron-withdrawing groups make the compounds more susceptible to nucleophilic attack. scirp.org The presence of the chloro and carbaldehyde groups on the this compound framework would likely result in a significant electrophilicity index, indicating its reactivity towards nucleophiles.

Table 2: Representative Global Reactivity Descriptors (eV) for an Imidazo[1,2-a]pyridine Derivative Note: This table shows example data for Alpidem, a chloro-substituted imidazopyridine, to illustrate typical values and does not represent the specific target compound.

DescriptorValue (B3LYP/6-311G(d,p))
EHOMO-6.3421
ELUMO-1.5470
Energy Gap (ΔE)4.7951
Chemical Potential (μ)-3.9445
Chemical Hardness (η)2.3975
Electrophilicity Index (ω)3.2464

This article is for informational purposes only and does not constitute professional scientific advice. The computational data presented are based on studies of analogous compounds and are intended to be illustrative of the methods and expected findings for this compound.

Academic Research Applications and Emerging Directions for 5 Chloroimidazo 1,2 a Pyridine 2 Carbaldehyde in Chemical Sciences

Strategic Intermediate in Organic Synthesis and Heterocyclic Chemistry

The imidazo[1,2-a]pyridine (B132010) core is a well-established "privileged scaffold" in medicinal chemistry and organic synthesis, serving as the foundation for numerous biologically active molecules. The presence of the aldehyde and chloro substituents on 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde enhances its utility as a strategic intermediate for the synthesis of more complex heterocyclic systems.

The aldehyde group at the 2-position is particularly reactive and serves as a versatile handle for a wide array of chemical transformations. It can readily participate in reactions such as:

Condensation Reactions: With various nucleophiles, including amines, hydrazines, and active methylene (B1212753) compounds, to form Schiff bases, hydrazones, and chalcone-like structures, respectively. These reactions are fundamental in the construction of larger, more elaborate molecular architectures.

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to different classes of derivatives with altered electronic and steric properties.

Wittig and Related Olefination Reactions: Allowing for the introduction of carbon-carbon double bonds and the extension of the conjugated system.

The chlorine atom at the 5-position also plays a crucial role. It can be substituted through various nucleophilic aromatic substitution reactions or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of a wide range of functional groups, including aryl, alkyl, and alkynyl moieties, further diversifying the accessible chemical space.

The combination of these two reactive sites makes this compound a powerful intermediate for the construction of novel polycyclic and substituted heterocyclic compounds, which are of high interest in drug discovery and materials science.

Scaffold for Molecular Hybridization and Library Synthesis

The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new entity with potentially enhanced or synergistic biological activity. This compound is an ideal scaffold for such endeavors. Its inherent biological relevance, coupled with its functional handles, allows for its conjugation with other bioactive moieties.

The aldehyde functionality is particularly amenable to multicomponent reactions (MCRs), such as the Ugi and Groebke–Blackburn–Bienaymé reactions. MCRs are highly efficient one-pot processes that can generate large and diverse libraries of compounds from simple starting materials. By employing this compound as a component in these reactions, chemists can rapidly synthesize extensive libraries of complex molecules built around the imidazo[1,2-a]pyridine core.

For instance, the aldehyde can react with an amine, an isocyanide, and a carboxylic acid in an Ugi reaction to produce peptidomimetic structures. This approach has been successfully used to create libraries of imidazo[1,2-a]pyridine-containing compounds for biological screening. Similarly, solid-phase synthesis techniques have been developed for the efficient production of libraries of imidazo[1,2-a]pyridine derivatives, such as carboxamides, which are of significant interest in medicinal chemistry.

The ability to easily generate a multitude of derivatives from a single, versatile scaffold is a cornerstone of modern drug discovery and chemical biology. This compound, with its strategic functionalization, is well-suited to serve as a foundational element in the construction of such chemical libraries.

Theoretical Applications in Material Science Research

Beyond its applications in life sciences, the imidazo[1,2-a]pyridine scaffold is also gaining attention in the field of materials science due to its unique photophysical and electronic properties.

Development of Fluorescent Molecular Rotors and Dyes

Fluorescent molecular rotors (FMRs) are a class of dyes whose fluorescence quantum yield is strongly dependent on the viscosity of their local environment. This property makes them valuable probes for studying microscopic viscosity in various systems, including biological membranes and polymer solutions.

While direct studies on this compound are not yet prevalent, research on a closely related isomer, 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde , has demonstrated the potential of this scaffold in the development of FMRs. By condensing the aldehyde with various active methylene compounds, researchers have synthesized a library of donor-π-acceptor styryl dyes. These dyes exhibit significant enhancement of their fluorescence intensity in viscous media, a characteristic feature of molecular rotors.

The electronic properties of the imidazo[1,2-a]pyridine ring system, which can be tuned by substituents like the chloro group, influence the intramolecular charge transfer (ICT) process that is fundamental to the functioning of many FMRs. The aldehyde group provides a convenient point for the introduction of the π-conjugated bridge and the acceptor moiety of the dye. It is therefore highly probable that this compound could be similarly employed to create novel FMRs and other fluorescent dyes with tailored photophysical properties for applications in sensing and imaging.

Exploration in Polymers and Nanomaterials

The incorporation of heterocyclic units into polymers and nanomaterials can impart unique optical, electronic, and thermal properties. The imidazo[1,2-a]pyridine scaffold is a promising candidate for such applications. Although specific research on the use of this compound in this context is still emerging, the general scaffold has been explored.

For example, the synthesis of imidazo[1,2-a]pyridine-containing fused heterocyclic polymers has been reported. The rigid and planar structure of the imidazo[1,2-a]pyridine unit can contribute to the thermal stability and charge-transport properties of the resulting polymers, making them potentially useful in organic electronics.

Furthermore, the synthesis of imidazo[1,2-a]pyridine derivatives has been achieved using nanocatalysts, highlighting the intersection of this heterocyclic system with nanomaterial science. The functional groups on this compound could be utilized to anchor the molecule to the surface of nanoparticles, creating functionalized nanomaterials with tailored properties. The aldehyde could also be used to initiate polymerization or to post-functionalize existing polymers. These potential applications open up new avenues for the use of this compound in the development of advanced materials.

Future Research Directions for this compound Derivatives

The future of research involving this compound and its derivatives is likely to be shaped by the principles of green and sustainable chemistry, as well as the continued exploration of its potential in both medicine and materials science.

Advancements in Sustainable Synthesis Methods

Traditional methods for the synthesis of imidazo[1,2-a]pyridines often involve harsh reaction conditions, toxic reagents, and the use of metal catalysts, which can lead to environmental concerns and product contamination. Future research will undoubtedly focus on the development of more sustainable synthetic routes to this compound and its derivatives.

Key areas of advancement are expected to include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and often allows for the use of greener solvents.

Use of Green Solvents: Replacing conventional volatile organic compounds with more environmentally benign alternatives such as water, glycerol, or deep eutectic solvents is a major goal of green chemistry.

Catalyst-Free and Metal-Free Reactions: The development of synthetic methods that avoid the use of heavy metal catalysts is highly desirable to reduce costs and environmental impact.

Multicomponent Reactions in Green Media: Combining the efficiency of MCRs with the use of sustainable reaction media represents a powerful strategy for the environmentally friendly synthesis of complex molecules.

Photocatalysis: Visible-light-induced reactions offer a green and efficient way to functionalize the imidazo[1,2-a]pyridine core under mild conditions.

By embracing these sustainable methodologies, the synthesis of this compound and its derivatives can be made more efficient, economical, and environmentally responsible, paving the way for their broader application in various fields of chemical science.

Novel Functionalization Pathways

The unique structural features of this compound, namely the reactive aldehyde group at the C2 position and the chloro-substituent on the pyridine (B92270) ring, offer multiple avenues for chemical modification. These sites allow for the introduction of diverse functional groups and the construction of complex molecular architectures.

Reactions Involving the Aldehyde Group:

The aldehyde functionality at the C2 position serves as a versatile handle for a variety of chemical transformations. Key reactions include:

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene compounds, leading to the formation of α,β-unsaturated systems. These products are valuable intermediates for further synthetic manipulations, including Michael additions and cycloadditions. While specific examples with this compound are not extensively documented in publicly available literature, the general applicability of the Knoevenagel condensation to heterocyclic aldehydes is well-established.

Wittig Reaction: The Wittig reaction provides a reliable method for the conversion of the aldehyde into an alkene. By employing a range of phosphorus ylides, a variety of substituted alkenes can be synthesized, offering a pathway to extend the carbon framework and introduce new functionalities.

Reductive Amination: This powerful reaction allows for the introduction of primary and secondary amines, leading to the synthesis of a diverse library of amino derivatives. This is particularly significant in medicinal chemistry, as the introduction of amine groups can profoundly influence the pharmacological properties of a molecule.

Functionalization of the Chloro-Substituted Pyridine Ring:

The chlorine atom at the C5 position of the imidazo[1,2-a]pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.

Suzuki Coupling: The Suzuki coupling reaction, which pairs an organoboron compound with an organic halide, is a powerful tool for creating carbon-carbon bonds. This reaction could be employed to introduce aryl, heteroaryl, or alkyl groups at the C5 position, significantly increasing the molecular diversity of the derivatives.

Sonogashira Coupling: This cross-coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The introduction of an alkyne moiety opens up further possibilities for functionalization through click chemistry or other alkyne-specific transformations.

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. It allows for the coupling of the chloro-substituted pyridine ring with a wide range of amines, providing access to a diverse array of N-arylated compounds with potential biological activities. wikipedia.org

Table 1: Potential Functionalization Reactions for this compound

Reaction Type Functional Group Targeted Potential Products
Knoevenagel Condensation C2-aldehyde α,β-Unsaturated carbonyl compounds
Wittig Reaction C2-aldehyde Substituted alkenes
Reductive Amination C2-aldehyde Secondary and tertiary amines
Suzuki Coupling C5-chloro Aryl-, heteroaryl-, or alkyl-substituted derivatives
Sonogashira Coupling C5-chloro Alkynyl-substituted derivatives
Buchwald-Hartwig Amination C5-chloro N-Aryl amine derivatives

High-Throughput Screening of Derivatized Libraries (Methodological Focus)

The generation of a diverse library of compounds derived from this compound is a crucial first step in the discovery of new bioactive molecules. High-throughput screening (HTS) provides the means to rapidly evaluate these libraries against various biological targets.

Library Design and Synthesis:

The design of a focused library of derivatives would leverage the functionalization pathways described above. A combinatorial approach, where different building blocks are systematically introduced at the C2 and C5 positions, can rapidly generate a large number of structurally diverse compounds. The synthesis of such libraries can be facilitated by solid-phase organic synthesis (SPOS) techniques, which allow for the efficient and often automated production of compounds. nih.gov

Assay Development and Implementation:

The choice of HTS assay is dictated by the therapeutic area of interest. For instance, in the context of anticancer drug discovery, cell-based assays are commonly employed. These assays can measure various cellular parameters, such as cell viability, proliferation, apoptosis, and specific signaling pathway modulation.

A typical workflow for a cell-based HTS campaign involving a library of this compound derivatives would include:

Assay Miniaturization: Adapting the biological assay to a high-density format (e.g., 384- or 1536-well plates) to reduce reagent consumption and increase throughput.

Automated Liquid Handling: Utilizing robotic systems for precise and rapid dispensing of compounds and reagents.

Cell Seeding and Treatment: Plating of cancer cell lines followed by the addition of the library compounds at a single high concentration.

Incubation and Signal Detection: Allowing sufficient time for the compounds to exert their biological effects, followed by the measurement of a specific endpoint (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

Data Analysis: Identifying "hits" – compounds that exhibit a significant effect in the primary screen.

Hit Confirmation and Follow-up:

Primary hits from the HTS campaign undergo a rigorous confirmation process to eliminate false positives. This typically involves re-testing the active compounds in dose-response format to determine their potency (e.g., IC50 value). Confirmed hits are then subjected to further characterization, including selectivity profiling against other cell lines and preliminary structure-activity relationship (SAR) studies to guide further optimization. researchgate.netnih.gov

Table 2: Key Methodological Considerations for High-Throughput Screening of Derivatized Libraries

Stage Key Methodologies and Technologies Purpose
Library Generation Combinatorial synthesis, Solid-phase organic synthesis (SPOS), Automated synthesis platforms. To efficiently produce a diverse range of chemical compounds for screening.
Primary Screening Cell-based assays (e.g., MTT, CellTiter-Glo), Biochemical assays, High-content screening (HCS), Automated liquid handlers, Plate readers. To rapidly identify initial "hit" compounds from a large library.
Hit Confirmation Dose-response curves (IC50/EC50 determination), Orthogonal assays. To validate the activity of primary hits and eliminate false positives.
Hit-to-Lead Structure-Activity Relationship (SAR) studies, Medicinal chemistry optimization, In vitro ADME/Tox profiling. To develop promising hits into lead compounds with improved properties.

The continued exploration of novel functionalization pathways for this compound, coupled with sophisticated high-throughput screening methodologies, holds significant promise for the discovery of new chemical entities with valuable applications in medicine and beyond.

Q & A

Q. What are the established synthetic routes for 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde?

The compound is synthesized via the Vilsmeier-Haack reaction , which involves treating 5-chloroimidazo[1,2-a]pyridine precursors with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled temperatures (80–100°C). This method introduces the aldehyde group regioselectively at the 2-position of the imidazo[1,2-a]pyridine core . Alternative routes include condensation reactions of 2-aminopyridine derivatives with chlorinated aldehydes in acidic media, though yields may vary depending on substituent effects .

Q. How is this compound characterized structurally?

Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and chlorine substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z 195.03 for C₈H₅ClN₂O).
  • X-ray Crystallography : Resolves regiochemistry and crystal packing, as demonstrated in structurally analogous imidazo[1,2-a]pyridine derivatives .

Q. What are the primary functionalization strategies for this compound?

The aldehyde group enables:

  • Oxidation : Conversion to carboxylic acids using KMnO₄ or CrO₃.
  • Reduction : Formation of methanol derivatives via NaBH₄ or LiAlH₄.
  • Nucleophilic Additions : Reactions with amines (e.g., hydrazines) to form Schiff bases or hydrazones, useful in pharmaceutical intermediate synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

Competing electrophilic substitution at the 3-position of the imidazo[1,2-a]pyridine ring can occur. To suppress this:

  • Use low temperatures (0–5°C) during chlorination or aldehyde introduction.
  • Employ directing groups (e.g., methyl or methoxy substituents) to block undesired positions .
  • Monitor reactions via thin-layer chromatography (TLC) and optimize stoichiometry of POCl₃ to DMF (typically 1:1.2 molar ratio) to enhance regioselectivity .

Q. What strategies resolve discrepancies in spectroscopic data for derivatives?

Contradictions in NMR or MS data may arise from tautomerism or solvent effects. Solutions include:

  • Variable Temperature NMR : To identify dynamic equilibria in solutions.
  • DFT Calculations : Predict spectroscopic profiles and compare with experimental data.
  • Complementary Techniques : Pair MS/MS fragmentation patterns with IR spectroscopy to confirm functional groups .

Q. How does the chlorine substituent influence the compound’s reactivity in cross-coupling reactions?

The 5-chloro group acts as a directing moiety in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Key considerations:

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for C-Cl activation.
  • Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Byproduct Analysis : Monitor dechlorination byproducts via GC-MS and adjust ligand ratios to minimize side reactions .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Key Reference
Vilsmeier-HaackDMF, POCl₃, 80–100°C60–75
Condensation Reaction2-Aminopyridine, Cl-aldehyde, H₂SO₄40–55
Multicomponent ReactionAldehyde, amine, catalyst50–65

Q. Table 2. Common Derivatives and Applications

Derivative TypeSynthetic RoutePotential Application
HydrazonesReaction with hydrazinesAnticagent intermediates
Carboxylic AcidsKMnO₄ oxidationFluorescent probes
Biaryl CompoundsSuzuki-Miyaura couplingKinase inhibitors

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.